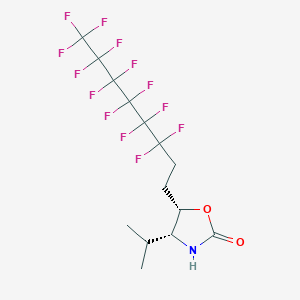![molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2](/img/structure/B6321344.png)
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene (TFMCB) is an organic compound belonging to the class of bicyclic compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TFMCB is a versatile reagent in organic synthesis, with a wide range of applications in the field of medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is widely used as a reagent in organic synthesis. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, indoles, and quinolines. It is used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is still not fully understood. However, it is believed that the reaction is initiated by the nucleophilic attack of the trifluoromethyl isocyanide on the 1,3-dichloro-2-methyl-1-propene, resulting in the formation of a cyclic intermediate. This intermediate is then attacked by the base, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene are still not fully understood. However, studies have shown that it can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it can also act as an antioxidant and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene in lab experiments include its low cost, its high reactivity, and its stability in air. It is also relatively non-toxic and has a low odor. However, there are some limitations to using 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene in lab experiments. It is sensitive to light and moisture, and it can react with other compounds in the presence of heat or acid.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential applications in the field of medicinal chemistry and organic synthesis. Other potential areas of research include its use as an inhibitor of enzymes, and its potential as an antioxidant.
Synthesemethoden
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is synthesized from the reaction of trifluoromethyl isocyanide and 1,3-dichloro-2-methyl-1-propene. The reaction is carried out in an inert atmosphere of nitrogen or argon at a temperature of 40 to 50°C. The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydride or potassium carbonate. The reaction is usually complete within 1-2 hours.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWRWPSMVWEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














